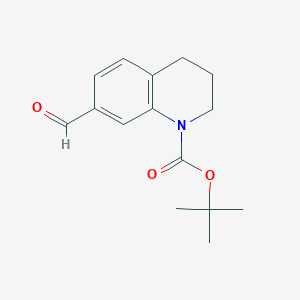
tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate” is a chemical compound with the molecular formula C15H19NO3 . It has a molecular weight of 261.32 . This compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-4-5-12-7-6-11(10-17)9-13(12)16/h6-7,9-10H,4-5,8H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its aldehyde group can undergo various organic reactions, such as the Knoevenagel condensation or the Hantzsch pyridine synthesis, leading to the formation of complex and diverse heterocycles used in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, the tert-butyl ester group of this compound provides a protective environment for the carboxylic acid, allowing for selective reactions to occur at other reactive sites. This is particularly useful in the multi-step synthesis of complex drug molecules where precise functional group transformations are required .
Material Science
The compound’s ability to form polymers or act as a monomer for polymerization makes it valuable in material science. It can be used to create novel polymeric materials with potential applications in biodegradable plastics, coatings, and adhesives .
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, specifically in the development of OLEDs, this compound can be utilized to synthesize electron-transporting layers. These layers are crucial for the efficient operation of OLEDs, which are used in displays for smartphones, TVs, and other devices .
Catalysis
The tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate can act as a ligand for metal-catalyzed reactions. The quinoline structure can coordinate to metals, facilitating various catalytic processes important in industrial chemistry .
Agrochemical Synthesis
In agrochemical synthesis, this compound can be used to create pesticides and herbicides. Its structural flexibility allows for the creation of compounds that can interact with specific biological targets in pests and weeds, providing effective protection for crops .
Fluorescent Probes
Due to its fluorescent properties, this compound can be modified to serve as a fluorescent probe. These probes are essential in biochemistry and molecular biology for imaging and studying biological processes in real-time .
Antioxidant and Corrosion Inhibitor
The compound’s structural components make it a candidate for use as an antioxidant and corrosion inhibitor. This application is particularly relevant in the protection of materials and surfaces exposed to oxidative environments .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
tert-butyl 7-formyl-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-4-5-12-7-6-11(10-17)9-13(12)16/h6-7,9-10H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMPIXNWUFQHPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650658 |
Source


|
| Record name | tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |
CAS RN |
943736-61-6 |
Source


|
| Record name | tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Formyl-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

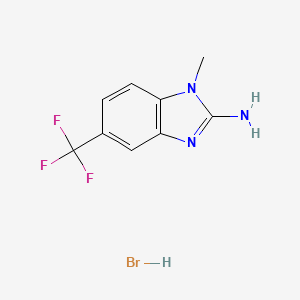
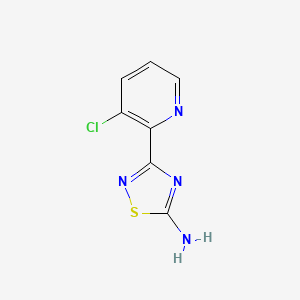
![7-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1372433.png)
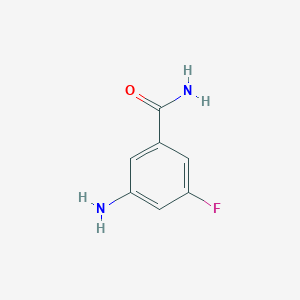
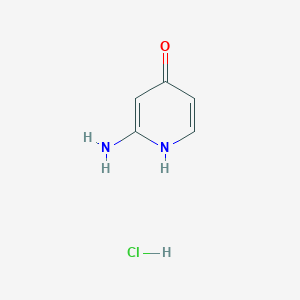
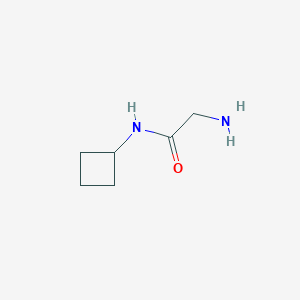

![1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B1372439.png)

![7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1372441.png)
![Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1372446.png)


![7-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1372453.png)